molecular formula C21H20FN3O5S B3537402 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide

2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide

Cat. No.: B3537402
M. Wt: 445.5 g/mol
InChI Key: WJQPZEQUXCEMJK-UHFFFAOYSA-N
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Description

2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with a furan-2-ylmethyl substituent and a glycine derivative linked to a 3-fluorophenyl and methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the glycine derivative, followed by the introduction of the 3-fluorophenyl and methylsulfonyl groups. The final step involves coupling the glycine derivative with the furan-2-ylmethyl benzamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide
  • 2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide
  • 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide

Uniqueness

The uniqueness of 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide lies in the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[2-(3-fluoro-N-methylsulfonylanilino)acetyl]amino]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S/c1-31(28,29)25(16-7-4-6-15(22)12-16)14-20(26)24-19-10-3-2-9-18(19)21(27)23-13-17-8-5-11-30-17/h2-12H,13-14H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQPZEQUXCEMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CO2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide
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2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide
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2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide
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2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide
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2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide
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2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide

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